molecular formula C16H19N3O B12107298 4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL CAS No. 88466-99-3

4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL

Cat. No.: B12107298
CAS No.: 88466-99-3
M. Wt: 269.34 g/mol
InChI Key: UDTLCIYAQHNJBB-UHFFFAOYSA-N
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Description

4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group and a piperidin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Substitution with Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine.

    Introduction of Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a halomethyl-substituted pyrimidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperidin-1-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound can be used to probe the function of specific enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core but differs in its substitution pattern.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different substitution pattern and additional ring structures.

Uniqueness

4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a piperidin-1-ylmethyl group on the pyrimidine ring makes it a valuable compound for various research applications.

Properties

CAS No.

88466-99-3

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

4-phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-ol

InChI

InChI=1S/C16H19N3O/c20-16-14(11-19-9-5-2-6-10-19)17-12-18-15(16)13-7-3-1-4-8-13/h1,3-4,7-8,12,20H,2,5-6,9-11H2

InChI Key

UDTLCIYAQHNJBB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C(=NC=N2)C3=CC=CC=C3)O

Origin of Product

United States

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